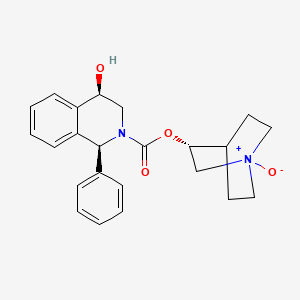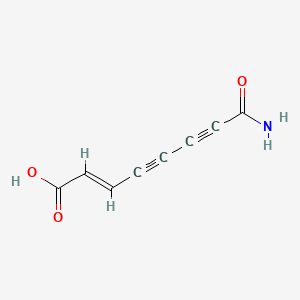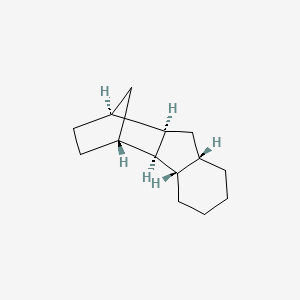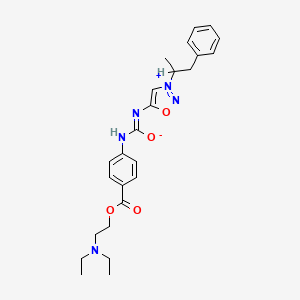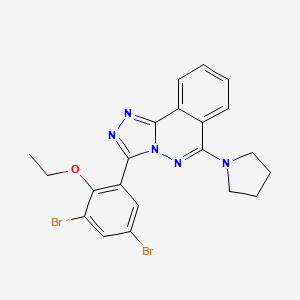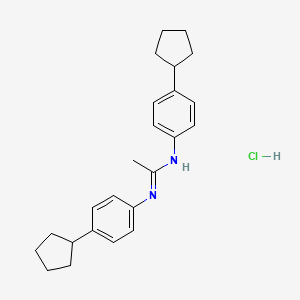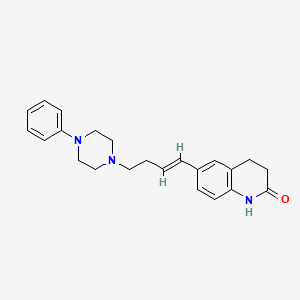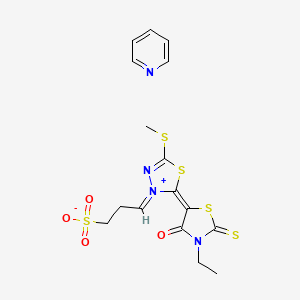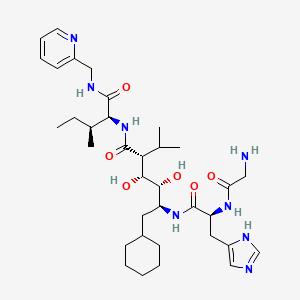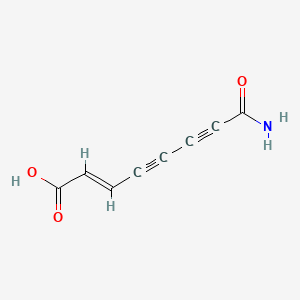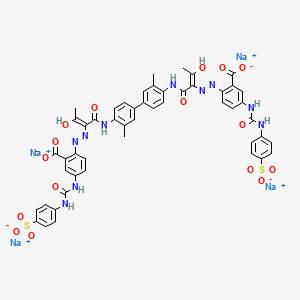
Urea, 1-((2-benzimidazolyl)amidino)-3-cyclohexyl-2-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-((2-benzimidazolyl)amidino)-3-cyclohexyl-2-thio-: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives have gained attention due to their wide range of pharmacological activities, including anti-inflammatory, hypotensive, analgesic, and anti-aggregatory properties . This compound is of particular interest in medicinal chemistry and coordination chemistry, where it forms complex compounds with enhanced biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-((2-benzimidazolyl)amidino)-3-cyclohexyl-2-thio- typically involves the reaction of benzimidazole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of benzimidazole with isocyanates or carbodiimides to form the urea derivative . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and may require catalysts such as triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like crystallization, filtration, and purification using techniques such as column chromatography or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: Urea, 1-((2-benzimidazolyl)amidino)-3-cyclohexyl-2-thio- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a ligand in coordination chemistry to form complex compounds with transition metals.
Biology: In biological research, the compound is investigated for its interactions with cellular membranes and its potential as a drug candidate. Molecular dynamics simulations have shown that the compound can interact with phospholipid bilayers, which is important for understanding its permeability and cytotoxicity .
Medicine: In medicine, the compound is explored for its antiproliferative activity against cancer cells. Studies have shown that it exhibits significant activity against human adenocarcinoma cells, making it a potential candidate for targeted cancer therapy .
Industry: In the industrial sector, the compound is used in the development of new materials and as a corrosion inhibitor. Its ability to form stable complexes with metals makes it useful in various industrial applications .
Mecanismo De Acción
The mechanism of action of urea, 1-((2-benzimidazolyl)amidino)-3-cyclohexyl-2-thio- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions . For example, in cancer therapy, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth . The molecular pathways involved in its action include signal transduction pathways that regulate cell growth and apoptosis .
Comparación Con Compuestos Similares
2-Benzimidazolyl-urea: A similar compound with a benzimidazole moiety, known for its pharmacological activities.
Benzimidazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness: Urea, 1-((2-benzimidazolyl)amidino)-3-cyclohexyl-2-thio- is unique due to its specific structure, which allows it to form stable complexes with transition metals and exhibit enhanced biological properties. Its ability to interact with cellular membranes and its significant antiproliferative activity against cancer cells make it a promising compound for further research and development .
Propiedades
Número CAS |
113367-96-7 |
|---|---|
Fórmula molecular |
C15H20N6S |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(1E)-1-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-3-cyclohexylthiourea |
InChI |
InChI=1S/C15H20N6S/c22-15(18-11-6-2-1-3-7-11)16-10-17-21-14-19-12-8-4-5-9-13(12)20-14/h4-5,8-11H,1-3,6-7H2,(H2,19,20,21)(H2,16,17,18,22) |
Clave InChI |
QIPXIXMIDHDHLF-UHFFFAOYSA-N |
SMILES isomérico |
C1CCC(CC1)NC(=S)/N=C/NNC2=NC3=CC=CC=C3N2 |
SMILES canónico |
C1CCC(CC1)NC(=S)N=CNNC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


